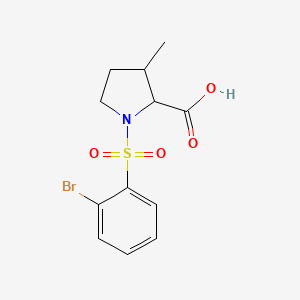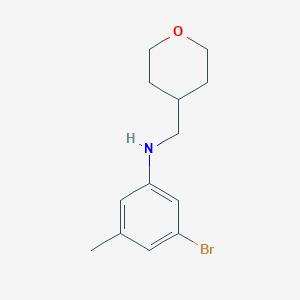![molecular formula C12H14BrN3 B6632666 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline, also known as BMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying protein-protein interactions.
Mecanismo De Acción
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline works by binding to a specific site on a protein through a covalent bond. This binding can occur between the nitrogen atom of the aniline ring and a cysteine residue on the protein. Once bound, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline can be used to identify other proteins that interact with the same site through mass spectrometry analysis.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been shown to have minimal toxicity in cell culture studies, making it a promising tool for studying protein-protein interactions in living cells. However, it should be noted that 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline is not a drug and should not be used for any therapeutic purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The ssCLMS approach using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has several advantages over other methods for studying protein-protein interactions. It is a site-specific approach, meaning that it can identify interactions at a specific site on a protein, rather than identifying all potential interactions. It is also a chemical cross-linking approach, which can capture transient interactions that may not be detected by other methods. However, there are also limitations to this approach, including the potential for false positives and the need for careful data analysis.
Direcciones Futuras
There are several future directions for research using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of new methods for analyzing the data generated by ssCLMS experiments. Another area is in the use of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline to study protein-protein interactions in vivo, which would allow for a more complete understanding of these interactions in a physiological context. Additionally, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline could be used to study specific protein complexes involved in disease processes, such as cancer or neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 3-bromoaniline and 1-methyl-4-(methylthio)pyrazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline as a yellow solid.
Aplicaciones Científicas De Investigación
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been widely used as a tool for studying protein-protein interactions. It works by binding to a specific site on a protein, which can be used to identify other proteins that interact with the same site. This technique, known as the site-specific chemical cross-linking and mass spectrometry (ssCLMS) approach, has been used to study a variety of protein complexes, including those involved in DNA replication, transcription, and chromatin remodeling.
Propiedades
IUPAC Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-11(13)5-12(4-9)14-6-10-7-15-16(2)8-10/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJKLWZVOKPQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)


![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)


![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)